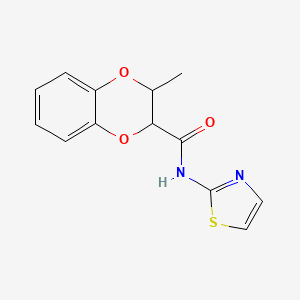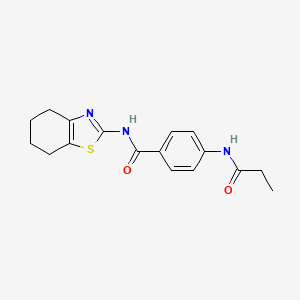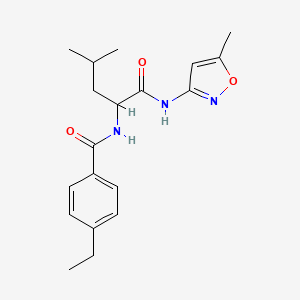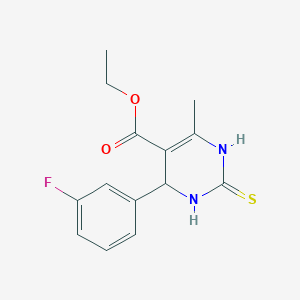
N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide
Übersicht
Beschreibung
N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide, also known as BME, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BME is a member of the benzamides family, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has been shown to inhibit HDAC enzymes in various cancer cell lines, leading to the induction of cell death. N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has also been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has been shown to have several biochemical and physiological effects. In cancer cells, N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide induces cell cycle arrest and apoptosis by inhibiting HDAC enzymes. N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has been reported to have anti-inflammatory properties, which may be due to its inhibition of HDAC enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide in lab experiments is its potency against various cancer cell lines and HSV-1 and HSV-2. N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has also been shown to have low toxicity in normal cells, making it a potential therapeutic agent with minimal side effects. However, one limitation of using N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide in lab experiments is its solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide. One area of research could be the development of N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide analogs with improved solubility and potency. Another area of research could be the investigation of the potential of N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Additionally, more research is needed to fully understand the mechanism of action of N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide and its potential side effects, which could lead to the development of more effective and safer therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has been extensively studied for its potential as a therapeutic agent in various diseases. Several research studies have demonstrated that N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, N-benzyl-N'-(4-bromo-2-methylphenyl)ethanediamide has been reported to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-benzyl-N'-(4-bromo-2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVKSFHKUZWGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-isopropyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387525.png)
![1-(benzylsulfonyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4387530.png)
![2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387542.png)

![N-phenyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4387563.png)


![{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4387577.png)

![N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4387580.png)

![N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4387597.png)
